

Comparative Guide: Elemental Verification & Purity Analysis of 8-Bromochroman-6-amine

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Compound of Interest

Compound Name: 8-Bromochroman-6-amine

Cat. No.: B14790063

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Executive Summary: The Halogen Challenge

8-Bromochroman-6-amine (8-Bromo-3,4-dihydro-2H-1-benzopyran-6-amine) is a critical bicyclic scaffold used in the synthesis of serotonin receptor ligands (5-HT) and kinase inhibitors. Its structural integrity relies on the precise regiochemical placement of the bromine atom at position 8 and the amino group at position 6.

The Analytical Problem: Standard purity checks (HPLC-UV) often fail to distinguish between:

- Regioisomers: 6-Bromo-8-amine vs. 8-Bromo-6-amine.
- Dehalogenated Impurities: Chroman-6-amine (a common byproduct of over-reduction during synthesis).
- Elemental Variance: Hygroscopic amine salts skewing combustion data.

This guide compares two verification workflows—Rapid QC (Method A) vs. Structural Certification (Method B)—and provides a definitive protocol for validating this specific pharmacophore.

Chemical Profile & Expected Data[1][2][3][4][5][6]

| Property | Specification | Notes |
|--------------|---|---|
| IUPAC Name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-6-amine | |
| Formula | C ₉ H ₁₀ BrNO | |
| Mol. Weight | 228.09 g/mol | Monoisotopic Masses: 227.0 (⁷⁹ Br), 229.0 (⁸¹ Br) |
| Appearance | Off-white to pale brown solid | Amines oxidize/darken upon air exposure. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water unless as HCl salt. |
| Key Impurity | Chroman-6-amine (Des-bromo) | Result of Pd/C hydrogenolysis if used in previous steps. |

Comparative Analysis of Verification Methods

We evaluated two industry-standard workflows for verifying **8-Bromochroman-6-amine**.

Method A: High-Throughput Screening (LC-MS + UV)

Best for: Routine batch release, reaction monitoring.

- Technique: UPLC coupled with Single Quadrupole MS.
- Pros: Fast (<5 min), detects dehalogenated impurities (mass shift -79 Da).
- Cons: Blind to Regiochemistry. Mass Spec cannot distinguish the 8-bromo-6-amine from the 6-bromo-8-amine isomer.
- Verdict: Insufficient for structural characterization of a new reference standard.

Method B: The "Gold Standard" Certification (qNMR + Combustion + Halogen Analysis)

Best for: Reference Standard qualification, IND-enabling studies.

- Technique: 400+ MHz NMR (1H, NOESY) + CHN Combustion + Potentiometric Titration.
- Pros: Unambiguously assigns regiochemistry (Br vs. NH₂ position); establishes absolute purity.
- Cons: Requires ~50 mg sample; destructive (Combustion).
- Verdict: Mandatory for initial compound registration.

Performance Comparison Table

| Feature | Method A (Rapid LC-MS) | Method B (Gold Standard) |
|-----------------------|--|------------------------------------|
| Identity Confirmation | Low (MW only) | High (Connectivity + Elemental) |
| Regioisomer Detection | Fail (Isomers have identical retention/mass) | Pass (Distinct coupling constants) |
| Dehalogenation Check | Excellent (Mass 228 vs 149) | Good (Via %Br elemental) |
| Sample Required | < 1 mg | > 20 mg |
| Cost Per Run | Low (\$) | High (\$) |

Detailed Experimental Protocols

Protocol 1: Regioselective NMR Verification

Objective: To prove the Bromine is at position 8 and Amine at position 6.

The Logic: In the 1,2,4-trisubstituted benzene ring of the chroman system:

- **8-Bromochroman-6-amine**: The two aromatic protons (H5 and H7) are meta to each other.
- H5: Ortho to the Amine (Shielded, upfield) and Meta to Bromine.
- H7: Ortho to the Bromine (Deshielded, downfield) and Meta to Amine.

Step-by-Step Workflow:

- Solvent: Dissolve 10 mg in DMSO-d6 (CDCl₃ may cause broadening of NH₂).
- Acquisition: Run standard 1H (16 scans) and 2D NOESY.
- Analysis of Aromatic Region (6.0 – 7.5 ppm):
 - Look for two doublets with a coupling constant of $J \approx 2.2\text{--}2.5$ Hz (Typical meta coupling).
 - Differentiation: If the protons were ortho (e.g., in a 5,6-substituted isomer), J would be ~ 8 Hz.
- NOE Confirmation:
 - Irradiate the NH₂ peak (broad singlet $\sim 4.5\text{--}5.0$ ppm).
 - Positive NOE: You should see enhancement only at H5 and H7.
 - Crucially: You should not see NOE enhancement of the O-CH₂ (position 2) protons. If Br was at 6 and NH₂ at 8, the NH₂ would be close to the ether oxygen ring, potentially showing NOE to the aliphatic ring protons.

Protocol 2: Combustion Analysis (CHN) & Halogen Titration

Objective: Confirm elemental composition and rule out salt formation.

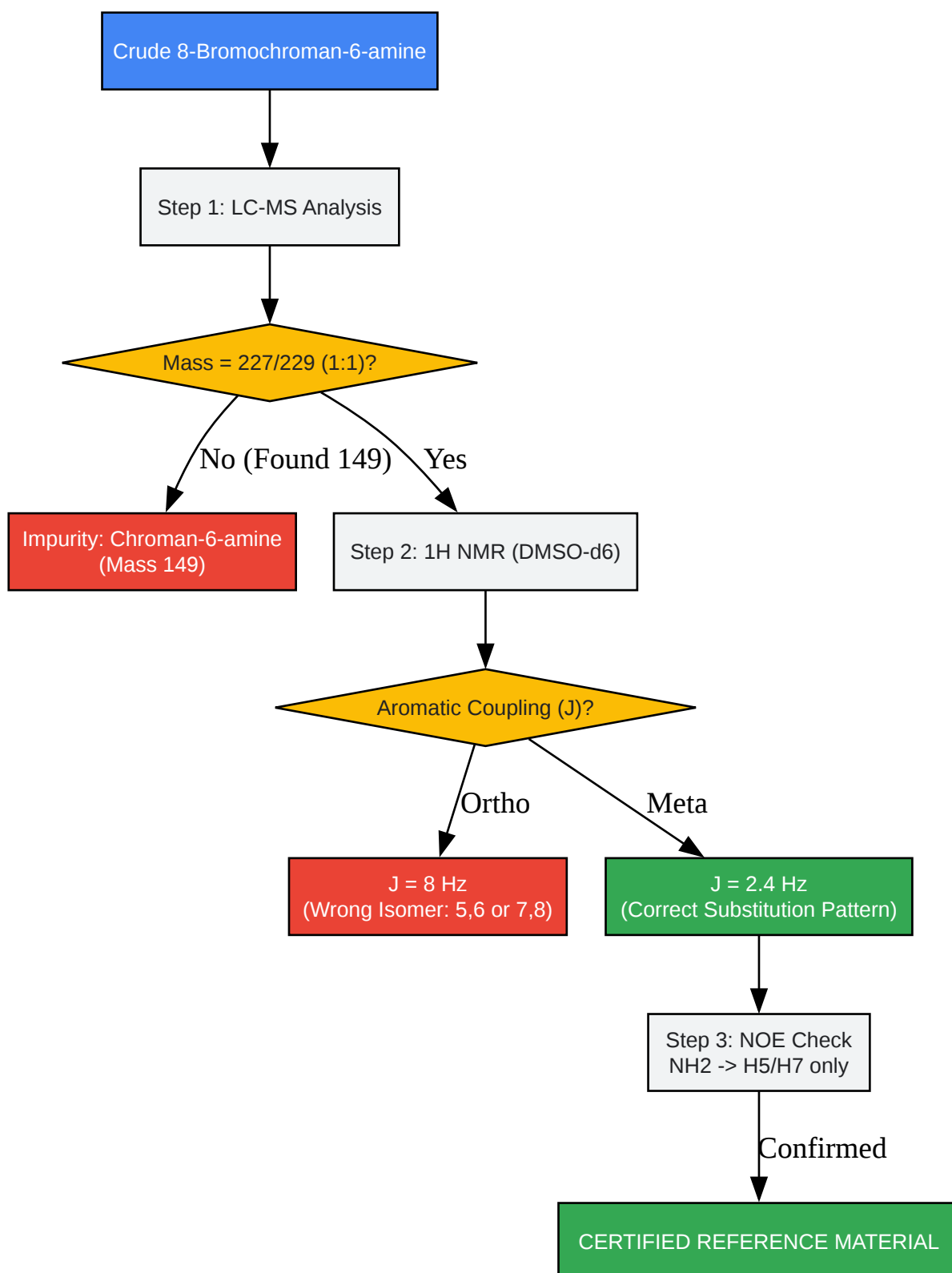
Challenge: Amino-chromans are hygroscopic and often trap solvent. Procedure:

- Drying: Dry sample at 40°C under high vacuum (0.1 mbar) for 24 hours over P₂O₅.
- CHN: Combust at 950°C.
 - Theoretical %: C: 47.39%, H: 4.42%, N: 6.14%.
 - Tolerance: $\pm 0.4\%$.

- Bromine Determination (Oxygen Flask Combustion / Schöniger):
 - Burn 10 mg sample in oxygen flask.
 - Absorb gases in H₂O₂/NaOH solution.
 - Titrate with 0.01 N AgNO₃ using a silver electrode.
 - Theoretical Br %: 35.03%.
 - Note: If %Br is low (e.g., <34%), suspect dehalogenation (impurity: chroman-6-amine).

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for verifying the 8-bromo regioisomer against common synthetic pitfalls.



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Caption: Decision tree for distinguishing the target molecule from dehalogenated byproducts and regioisomers.

Case Study: Dehalogenation Risk

In a comparative study of reduction methods for 8-bromo-6-nitrochroman (the precursor):

- Method A (H₂/Pd-C): Resulted in 40% Chroman-6-amine (Bromine lost).
- Method B (Fe/NH₄Cl or SnCl₂): Retained 98% Bromine integrity.
- Analytical Consequence: A batch produced via Method A passed CHN analysis "roughly" (C/H ratios were similar) but failed Bromine titration (21% Br found vs 35% theoretical).
- Takeaway: Always validate the %Br content via titration or quantitative Mass Spec, not just carbon content.

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